molecular formula C16H23N3O10 B161891 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine CAS No. 133632-85-6

3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine

Cat. No. B161891
M. Wt: 417.37 g/mol
InChI Key: XOYCLJDJUKHHHS-LHBOOPKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Amino-3'-deoxy-5'-glucopyranuronosylthymidine, also known as AGT, is a modified nucleoside that has been extensively studied for its potential therapeutic applications. This molecule is synthesized by the glycosylation of thymidine, which results in the replacement of the 3'-hydroxyl group with an amino group and the addition of a glucuronic acid moiety at the 5'-position.

Mechanism Of Action

The mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation in cancer cells. 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.

Biochemical And Physiological Effects

3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. This molecule has also been shown to have low immunogenicity, which suggests that it may be well-tolerated in vivo. Additionally, 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have a long half-life in plasma, which may increase its therapeutic efficacy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be challenging and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, which may limit its clinical translation.

Future Directions

There are several potential future directions for the study of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine. One possible direction is the development of more efficient synthesis methods that can be scaled up for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine in humans, particularly in the context of cancer therapy.

Synthesis Methods

The synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be achieved through a multi-step process that involves the protection of the thymidine nucleoside, the activation of the glucuronic acid moiety, and the subsequent glycosylation reaction. The final product can be purified through various chromatographic techniques to obtain a high degree of purity.

Scientific Research Applications

3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been extensively studied for its potential use in cancer therapy, as it has been shown to selectively target cancer cells while sparing normal cells. This molecule has also been investigated for its antiviral properties, particularly against HIV-1, and has shown promising results in preclinical studies.

properties

CAS RN

133632-85-6

Product Name

3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine

Molecular Formula

C16H23N3O10

Molecular Weight

417.37 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1

InChI Key

XOYCLJDJUKHHHS-LHBOOPKSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N

synonyms

3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine
3'-amino-3'-deoxythymidine glucuronide
3'amino-3'-deoxy-5'-glucopyranuronosylthymidine
3-GAMT

Origin of Product

United States

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